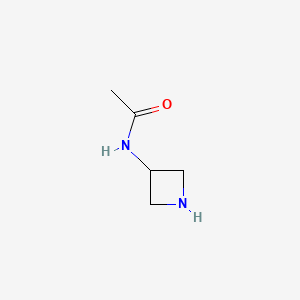

N-(azetidin-3-yl)acetamide

Description

Historical Evolution of Azetidine (B1206935) Chemistry in Organic Synthesis

The journey of azetidine chemistry began in 1888 with the first synthesis of the four-membered nitrogen-containing heterocycle. chemrxiv.org For many years, azetidines were considered by some to be mere curiosities, esoteric relatives of the more readily synthesized and highly reactive three-membered aziridines. chemrxiv.org A significant milestone occurred in 1955 with the isolation of the first naturally occurring azetidine derivative, L-azetidine-2-carboxylic acid, from the plant Convallaria majalis. chemrxiv.org This discovery spurred increased interest in this class of compounds. chemrxiv.org

The development of synthetic methodologies for azetidines has been a persistent challenge due to the inherent ring strain of the four-membered system. chemrxiv.org However, the 20th and early 21st centuries have witnessed considerable progress, with the establishment of several key synthetic routes. These include cycloaddition reactions, intramolecular cyclizations of precursors, and ring contraction or expansion of other heterocyclic systems. chemrxiv.orgresearchgate.netrsc.org The reduction of readily available β-lactams (azetidin-2-ones) has also emerged as a widely utilized method for accessing the azetidine core. acs.orgcymitquimica.com These advancements have been crucial in making a wider array of substituted azetidines, including N-(azetidin-3-yl)acetamide, accessible for research and development.

Significance of the Azetidine Ring System as a Chemical Scaffold

The azetidine ring is a privileged scaffold in medicinal chemistry, valued for its unique combination of structural and physicochemical properties. rsc.orgrsc.orgresearchgate.net As the smallest stable saturated nitrogen-containing heterocycle, it offers a distinct three-dimensional geometry that can be exploited to orient substituents in a well-defined spatial arrangement. enamine.net This conformational rigidity can lead to a decrease in the entropic penalty upon binding to a biological target, potentially enhancing the affinity of a drug candidate. enamine.net

The presence of the nitrogen atom within the strained four-membered ring imparts polarity and can significantly influence a molecule's properties, such as solubility and membrane permeability. chemrxiv.org Despite its ring strain of approximately 25.4 kcal/mol, the azetidine ring is markedly more stable than the aziridine (B145994) ring, allowing for easier handling and selective chemical manipulation. rsc.org This stability, coupled with its ability to act as a bioisosteric replacement for other cyclic systems like pyrrolidines or even acyclic fragments, has led to its incorporation into numerous approved drugs and clinical candidates. chemrxiv.orgrsc.org Consequently, the azetidine motif is recognized as an attractive design element for modulating the properties of bioactive molecules. chemrxiv.orgnih.gov

Fundamental Aspects of N-(azetidin-3-yl)acetamide Structural Framework

N-(azetidin-3-yl)acetamide is a derivative of the parent azetidine ring, distinguished by the presence of an acetamido group at the 3-position. This specific substitution pattern provides a key point for interaction and further functionalization. The fundamental structural and chemical properties of N-(azetidin-3-yl)acetamide are summarized in the table below.

| Property | Value |

| IUPAC Name | N-(azetidin-3-yl)acetamide |

| CAS Number | 102065-88-3 |

| Molecular Formula | C₅H₁₀N₂O |

| Molecular Weight | 114.15 g/mol |

| Canonical SMILES | CC(=O)NC1CNC1 |

Data sourced from publicly available chemical databases.

The structure combines the strained, polar azetidine ring with the hydrogen-bond donating and accepting capabilities of the secondary amide (acetamido) group. The nitrogen atom of the azetidine ring is a basic center, allowing for the formation of salts, such as the commonly available hydrochloride salt (CAS Number: 102065-92-9). chemshuttle.com The acetamide (B32628) moiety introduces opportunities for further chemical modification, making N-(azetidin-3-yl)acetamide a valuable building block in the synthesis of more complex molecules. chemshuttle.com

Current Research Landscape and Future Perspectives for N-(azetidin-3-yl)acetamide Derivatives

Current research efforts are actively exploring the potential of N-(azetidin-3-yl)acetamide derivatives in various therapeutic areas. A notable area of investigation is in the development of inhibitors for Activating Transcription Factor 4 (ATF4), a key component of the integrated stress response pathway. Dysregulation of this pathway is implicated in a range of diseases, including cancer and neurodegenerative disorders.

Recent patent literature discloses a series of N-(azetidin-3-yl)acetamide derivatives, such as 2-(4-chlorophenoxy)-N-((1-(2-(4-chlorophenoxy)ethynazetidin-3-yl)methyl)acetamide, that are being investigated as ATF4 inhibitors. google.comwipo.int These compounds are being explored for their potential in treating conditions like cancer, neurodegenerative diseases such as Parkinson's and Alzheimer's disease, and other related disorders. google.com

The future for N-(azetidin-3-yl)acetamide derivatives appears promising, with ongoing efforts to synthesize and evaluate new analogues for a variety of biological targets. The core structure serves as a versatile scaffold that can be elaborated to optimize potency, selectivity, and pharmacokinetic properties. Research into these derivatives is expected to continue, potentially leading to the development of novel therapeutic agents for a range of unmet medical needs. medwinpublishers.com

Structure

3D Structure

Properties

IUPAC Name |

N-(azetidin-3-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2O/c1-4(8)7-5-2-6-3-5/h5-6H,2-3H2,1H3,(H,7,8) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXGRRNXWWIQUOO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1CNC1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

114.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanistic Investigations and Reactivity Profiles of N Azetidin 3 Yl Acetamide and Azetidine Systems

Strain-Driven Reactivity of the Four-Membered Azetidine (B1206935) Heterocycle

The reactivity of azetidines is fundamentally influenced by their considerable ring strain, estimated to be approximately 25.4 kcal/mol. This inherent strain, intermediate between that of the more reactive aziridines (27.7 kcal/mol) and the less strained pyrrolidines (5.4 kcal/mol), renders the azetidine ring susceptible to cleavage while remaining stable enough for practical handling. This energetic landscape provides a unique platform for chemoselective, strain-driven functionalization through the cleavage of the σ-N–C bond.

The strain within the azetidine ring can be harnessed in various synthetic transformations. For instance, strain-release driven spirocyclization has been employed to synthesize complex azetidine-containing spirocycles from azabicyclo[1.1.0]butane (ABB) fragments. This approach leverages the high ring strain of the ABB precursor to drive the formation of the less strained spiro-azetidine product. The inherent rigidity of the four-membered ring also provides a well-defined three-dimensional structure, a desirable feature in drug design.

However, this inherent strain can also lead to undesired decomposition pathways. For example, certain N-substituted azetidines can undergo acid-mediated intramolecular ring-opening decomposition, where a pendant amide group nucleophilically attacks the strained ring.

Reactions at the Azetidine Nitrogen Atom

The azetidine nitrogen can participate in a variety of reactions, including N-alkylation and N-acylation. These reactions are fundamental for introducing diverse substituents and building more complex molecular architectures. The nitrogen atom also plays a crucial role in catalysis, where the rigid azetidine scaffold can enhance stereocontrol in enantioselective reactions. For example, azetidine-containing binuclear zinc catalysts have been developed for asymmetric Michael additions.

Furthermore, the nitrogen atom is central to polymerization reactions of azetidine monomers. Both anionic and cationic ring-opening polymerizations of aziridines and azetidines are important methods for producing polyamines with various structures.

Functional Group Transformations at the C3 Position of the Azetidine Ring

The C3 position of the azetidine ring is another critical site for introducing chemical diversity. A variety of functional groups can be introduced and manipulated at this position, leading to a wide range of substituted azetidine derivatives.

For instance, 3-iodoazetidine (B8093280) can undergo Hiyama cross-coupling reactions with arylsilanes to produce 3-arylazetidines. The development of methods for the synthesis of azetidin-3-ones has provided versatile intermediates for the preparation of other functionalized azetidines. These ketones can be further modified through various carbonyl chemistries.

The reactivity at the C3 position is also influenced by the nature of the substituents. For example, the presence of a fluorine atom at the C3 position can affect the ring's conformation and its reactivity towards nucleophilic attack.

Stereochemical Control and Diastereoselectivity in Azetidine Reactions

The stereochemistry of azetidine derivatives is crucial for their biological activity and application in asymmetric synthesis. The rigid, puckered nature of the four-membered ring allows for a high degree of stereochemical control in reactions.

One of the most direct methods for synthesizing functionalized azetidines with stereocontrol is the aza Paternò-Büchi reaction, a [2+2] photocycloaddition of an imine and an alkene. This reaction can proceed with high diastereoselectivity, providing access to densely functionalized azetidines. Visible light-mediated aza Paternò-Büchi reactions have been developed, offering a mild and efficient route to these compounds.

Stereoselective synthesis of azetidine-2,3-dicarboxylic acids has also been achieved, highlighting the ability to control multiple stereocenters within the azetidine ring. Furthermore, the stereoselective incorporation of atoms like fluorine can be used to control the conformation of the azetidine ring, which in turn influences its reactivity and biological properties.

Ring-Opening and Ring-Expansion Pathways of Azetidines

The inherent strain of the azetidine ring makes it susceptible to ring-opening and ring-expansion reactions, providing pathways to other important nitrogen-containing heterocycles and acyclic amines.

Nucleophilic ring-opening is a common transformation for azetidines. This can be achieved with a variety of nucleophiles and can be highly enantioselective when promoted by a chiral catalyst. For instance, chiral squaramide hydrogen-bond donor catalysts have been used for the highly enantioselective ring-opening of 3-substituted azetidines by alkyl and acyl halides. The regioselectivity of ring-opening can be influenced by substituents on the ring.

Azetidines can also undergo ring expansion to form larger heterocycles such as pyrrolidines and azepanes. For example, azetidines with a 3-hydroxypropyl side chain at the 2-position can undergo intramolecular N-alkylation followed by nucleophilic opening of the resulting bicyclic intermediate to yield a mixture of ring-expanded products. The distribution of these products depends on the substitution pattern of the azetidine ring and the nature of the nucleophile.

Reactivity of the Acetamide (B32628) Linker and Adjacent Functional Groups

The presence of an amide group can influence the stability of the azetidine ring. As mentioned earlier, a pendant amide can act as an intramolecular nucleophile, leading to ring-opening under acidic conditions. The reactivity of the acetamide linker is also relevant in the context of covalent inhibitors, where the acrylamide (B121943) moiety can react with biological nucleophiles.

The interplay between the azetidine ring and the acetamide group can be complex. For example, in the synthesis of cycloheptatriene-containing azetidine lactones, the formation of the azetidine ring is part of a multi-step sequence involving photochemical reactions.

Computational Chemistry and in Silico Modeling of N Azetidin 3 Yl Acetamide Derivatives

Quantum Chemical Calculations for Electronic Properties and Stability

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods can elucidate electron distribution, molecular orbital energies, and other electronic parameters that govern a molecule's reactivity and stability.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. It can be applied to N-(azetidin-3-yl)acetamide derivatives to calculate various electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The energy gap between HOMO and LUMO is an important indicator of a molecule's chemical reactivity and kinetic stability.

In studies of other acetamide (B32628) derivatives, such as N-aryl-2-(N-disubstituted) acetamide compounds, DFT calculations have been used to determine dipole moments, polarizability, and hyperpolarizability, providing insights into the molecule's response to an external electric field nih.gov. Similar calculations for N-(azetidin-3-yl)acetamide derivatives would be crucial in understanding their electronic behavior and potential for various applications.

The biological activity of a molecule is often dependent on its three-dimensional shape or conformation. Conformational analysis of N-(azetidin-3-yl)acetamide derivatives can be performed to identify the most stable, low-energy conformations. By systematically rotating rotatable bonds and calculating the potential energy of each resulting structure, a potential energy surface can be mapped. The points on this surface with the lowest energy, known as energy minima, represent the most probable conformations of the molecule. Identifying these stable conformations is a critical step before performing further computational studies like molecular docking.

Quantum chemical calculations can predict various spectroscopic parameters, which can be valuable in the characterization of newly synthesized compounds. For instance, theoretical calculations of nuclear magnetic resonance (NMR) chemical shifts and infrared (IR) vibrational frequencies for N-(azetidin-3-yl)acetamide derivatives can be compared with experimental data to confirm the molecular structure. This approach has been successfully used in the structural confirmation of other novel acetamide derivatives researchgate.netmdpi.com.

Molecular Docking and Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used in drug discovery to predict how a potential drug molecule (ligand) binds to a protein target.

For N-(azetidin-3-yl)acetamide derivatives, molecular docking can be employed to predict their binding modes and affinities for various biological targets. This process involves placing the 3D structure of the ligand into the binding site of a protein and calculating the binding energy for different orientations and conformations. The results can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex.

For example, in studies on 3-phenylpyrazole acetamide derivatives, molecular docking revealed outstanding binding energies with mycobacterial membrane protein large transporters nih.gov. Similarly, docking studies on N-thiazole substituted acetamide coumarin derivatives identified strong binding interactions with acetylcholinesterase and butyrylcholinesterase, enzymes relevant to Alzheimer's disease nih.gov.

Table 1: Hypothetical Docking Results for N-(azetidin-3-yl)acetamide Derivatives with a Kinase Target

| Derivative | Binding Energy (kcal/mol) | Key Interacting Residues | Predicted Interaction Type |

| Derivative A | -8.5 | LYS745, MET793 | Hydrogen Bond, Hydrophobic |

| Derivative B | -9.2 | GLU762, LEU844 | Hydrogen Bond, Pi-Alkyl |

| Derivative C | -7.9 | ASP855, CYS797 | Hydrogen Bond, Halogen Bond |

This table is illustrative and does not represent actual experimental data.

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. For N-(azetidin-3-yl)acetamide derivatives, a virtual library of related structures could be screened against a specific biological target to prioritize compounds for synthesis and experimental testing. This approach can significantly reduce the time and cost associated with drug discovery. In silico ADME (absorption, distribution, metabolism, and excretion) properties are often evaluated during virtual screening to filter out compounds with poor pharmacokinetic profiles nih.govmsu-journal.com.

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov These models are instrumental in drug discovery for predicting the activity of novel molecules, optimizing lead compounds, and understanding the molecular features crucial for biological function. nih.govresearchgate.net The development of a robust QSAR model involves several key stages: data collection, calculation of molecular descriptors, model generation using statistical techniques like multiple linear regression, and rigorous validation. nih.gov

Comparative Molecular Field Analysis (CoMFA) is a 3D-QSAR technique used to correlate the biological activity of molecules with their 3D shape and steric and electrostatic properties. In a typical CoMFA study, a set of structurally related molecules, such as derivatives of N-(azetidin-3-yl)acetamide, are aligned based on a common scaffold. The aligned molecules are then placed in a 3D grid, and the steric (Lennard-Jones) and electrostatic (Coulombic) interaction energies are calculated at each grid point using a probe atom.

The resulting matrix of energy values is then analyzed using partial least squares (PLS) to derive a QSAR model. The model is often visualized as 3D contour maps, which highlight regions where modifications to the molecular structure are likely to increase or decrease biological activity. For example, green contours might indicate areas where bulky substituents are favored, while red contours could show regions where electronegative groups would be detrimental to activity. This provides intuitive guidance for designing more potent derivatives.

Comparative Molecular Similarity Indices Analysis (CoMSIA) is another 3D-QSAR method that complements CoMFA. In addition to steric and electrostatic fields, CoMSIA evaluates several other molecular fields, including hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. This is achieved by using a Gaussian function to calculate the similarity indices at each grid point, which avoids the extreme energy values that can arise from the Lennard-Jones and Coulombic potentials used in CoMFA, particularly at close intermolecular distances.

The inclusion of these additional descriptors can often lead to more robust and predictive models. The results of a CoMSIA study are also presented as 3D contour maps. For a series of N-(azetidin-3-yl)acetamide derivatives, yellow contours might indicate regions where hydrophobic groups enhance activity, while magenta contours could suggest areas where hydrogen bond acceptors are preferred.

The ultimate goal of any QSAR study is to generate a model with high predictive power for new, untested compounds. mdpi.com To ensure a model's reliability, it must undergo rigorous statistical validation. nih.gov

Internal Validation: This process assesses the robustness of the model using the initial training set of molecules. The most common method is Leave-One-Out (LOO) cross-validation, where one molecule is removed from the dataset, the model is rebuilt with the remaining molecules, and the activity of the removed molecule is predicted. This is repeated until every molecule has been left out once. The resulting cross-validated correlation coefficient (q² or Q²) is a key indicator of the model's internal predictive ability. A high Q² value (typically > 0.5) suggests a robust model. researchgate.net

External Validation: This is considered the most stringent test of a model's predictive power. nih.gov The initial dataset is divided into a training set (for building the model) and a test set (which is kept aside). The model generated from the training set is then used to predict the activity of the molecules in the test set. The predictive ability is assessed by the predictive correlation coefficient (R²_pred). A model is generally considered predictive if it meets several statistical criteria. nih.govresearchgate.net

Table 1: Key Statistical Parameters for QSAR Model Validation

| Parameter | Symbol | Description | Acceptable Value |

| Coefficient of Determination | R² | Measures the goodness of fit for the training set. | > 0.6 |

| Cross-validated R² (LOO) | Q² | Measures the internal predictive ability of the model. | > 0.5 |

| External (Predictive) R² | R²_pred | Measures the predictive ability for an external test set. | > 0.6 |

Molecular Dynamics Simulations for Conformational Landscape and Dynamic Behavior

Molecular Dynamics (MD) simulations are a powerful computational tool used to study the physical movement of atoms and molecules over time. nih.gov For N-(azetidin-3-yl)acetamide and its derivatives, MD simulations can provide critical insights into their conformational flexibility and how they interact with biological targets, such as enzyme active sites or receptors. nih.gov

In an MD simulation, the forces between atoms are calculated using a force field, and Newton's laws of motion are used to simulate their dynamic behavior. This allows researchers to observe how a ligand explores different conformations, its stability within a binding pocket, and the specific intermolecular interactions (like hydrogen bonds or hydrophobic contacts) that are crucial for binding. nih.gov Such simulations can reveal, for instance, that the azetidine (B1206935) ring of a derivative maintains a specific pucker to fit optimally into a receptor, or that the acetamide group forms a key hydrogen bond that anchors the molecule.

Cheminformatics and Chemical Space Analysis for Azetidine Scaffolds

Cheminformatics involves the use of computational methods to analyze large datasets of chemical compounds. For the azetidine scaffold, which is a key component of N-(azetidin-3-yl)acetamide, cheminformatics plays a vital role in drug discovery. nih.gov The azetidine ring is considered a valuable scaffold in medicinal chemistry due to its molecular rigidity and desirable physicochemical properties. nih.gov

Chemical space analysis is used to evaluate the diversity and drug-like properties of a library of compounds containing the azetidine scaffold. nih.govresearchgate.net Key physicochemical properties such as molecular weight (MW), lipophilicity (cLogP), topological polar surface area (TPSA), and the number of hydrogen bond donors and acceptors are calculated for each compound. nih.govresearchgate.net These properties are then compared to established criteria for drug-likeness, such as Lipinski's Rule of Five, or specific criteria for molecules targeting the central nervous system (CNS). nih.govresearchgate.net This analysis helps prioritize which azetidine derivatives are most promising for synthesis and further testing. nih.gov

Table 2: Representative Physicochemical Properties for CNS-Focused Azetidine Scaffolds

| Property | Description | Desired Range for CNS Drugs |

| Molecular Weight (MW) | The mass of a molecule. | < 450 Da |

| cLogP | A measure of a compound's lipophilicity. | < 5 |

| Topological Polar Surface Area (TPSA) | Sum of surfaces of polar atoms in a molecule. | < 90 Ų |

| Hydrogen Bond Donors (HBD) | Number of O-H and N-H bonds. | ≤ 3 |

| Hydrogen Bond Acceptors (HBA) | Number of nitrogen and oxygen atoms. | ≤ 7 |

Strategic Applications of N Azetidin 3 Yl Acetamide and Its Analogs As Chemical Scaffolds

Design Principles for Three-Dimensional Building Blocks Featuring Azetidines

The incorporation of azetidine (B1206935) rings into molecular design is a key strategy for creating three-dimensional (3D) building blocks that can effectively explore chemical space. The inherent strain of the four-membered ring, approximately 25 kcal/mol, imparts a high degree of molecular rigidity and stability. This rigidity is advantageous in drug design as it can lead to enhanced control over the conformation of a molecule, which in turn can improve binding affinity and selectivity for a biological target.

Key design principles for utilizing azetidines as 3D building blocks include:

Increased Three-Dimensionality: Moving away from flat, two-dimensional aromatic structures towards more complex 3D architectures is a current trend in medicinal chemistry aimed at improving compound properties. Azetidines serve as excellent scaffolds for achieving this, offering a departure from "flatland" and providing access to novel chemical space.

Vectorial Exit Points: The substitution pattern on the azetidine ring allows for the precise placement of functional groups in three-dimensional space. This provides multiple vectors for chemical elaboration, enabling the synthesis of diverse compound libraries with varied spatial arrangements.

Scaffold Rigidity: The conformational constraint of the azetidine ring reduces the entropic penalty upon binding to a target, which can contribute to higher binding affinities. This rigidity also helps in pre-organizing the molecule into a bioactive conformation. rsc.org

Improved Physicochemical Properties: The incorporation of azetidines can positively influence key drug-like properties such as solubility and lipophilicity. For instance, replacing a gem-dimethyl group with an azetidine ring can maintain or improve potency while enhancing aqueous solubility.

Recent advancements have focused on developing new synthetic methods to create a wider variety of azetidine-based building blocks. For example, visible light-mediated [2+2] cycloadditions are being explored to produce monocyclic azetidines with diverse substitution patterns, which were previously difficult to access. sciencedaily.com These new methods are expanding the toolbox for medicinal chemists to design and synthesize novel 3D scaffolds.

Role in Diversity-Oriented Synthesis and Combinatorial Libraries

Diversity-oriented synthesis (DOS) is a powerful strategy for creating collections of structurally diverse small molecules for high-throughput screening. Azetidine scaffolds, including N-(azetidin-3-yl)acetamide and its analogs, are well-suited for DOS and the construction of combinatorial libraries due to their modular nature and the ability to introduce diversity at multiple points of the molecule.

The key roles of azetidines in this context are:

Scaffold for Library Generation: A densely functionalized azetidine ring system can serve as a central core from which a wide variety of fused, bridged, and spirocyclic ring systems can be generated. nih.govnih.gov This allows for the rapid creation of large and diverse compound libraries. nih.gov

Introduction of Structural Diversity: By varying the substituents on the azetidine ring and the acetamide (B32628) side chain, a vast number of unique compounds can be synthesized. This diversity is crucial for exploring a wide range of biological targets and identifying novel hits in screening campaigns. nih.gov

Lead-Like Properties: Azetidine-based scaffolds can be designed to possess "lead-like" properties, which are physicochemical characteristics that are favorable for development into drug candidates. nih.gov This includes parameters such as molecular weight, lipophilicity, and aqueous solubility. nih.gov

For example, a solid-phase synthesis approach has been described for the creation of a 1976-membered library of spirocyclic azetidines. nih.gov Such libraries provide a rich source of novel chemical matter for drug discovery programs, particularly in areas like central nervous system (CNS) disorders where molecules with specific physicochemical properties are required. nih.gov

Development of Chiral Azetidine Templates in Asymmetric Synthesis

Chiral azetidines are valuable building blocks in asymmetric synthesis, where the goal is to produce a single enantiomer of a chiral molecule. The stereochemistry of the azetidine ring can be used to control the stereochemical outcome of subsequent reactions, making them useful as chiral auxiliaries and templates.

Significant developments in this area include:

Enantioselective Synthesis of Azetidines: Various methods have been developed for the enantioselective synthesis of azetidines. These include catalytic asymmetric [2+2] cycloadditions of imines and alkenes, which can produce chiral azetidines with excellent stereoselectivities. researcher.life Another approach involves the copper-catalyzed boryl allylation of azetines to generate chiral 2,3-disubstituted azetidines. researcher.lifenih.gov

Chiral Auxiliaries: Chiral azetidines can be used as chiral auxiliaries to direct the stereochemistry of reactions. For instance, C2-symmetric azetidines have been prepared and their propionamides have been asymmetrically alkylated. rsc.org

Chiral Ligands and Organocatalysts: Azetidine-derived ligands and organocatalysts have been successfully employed in a range of asymmetric transformations, including Friedel-Crafts alkylations, Henry reactions, and Michael-type reactions, since the early 1990s. birmingham.ac.uk The rigidity of the azetidine scaffold can enhance the control of the catalytic pocket, leading to increased enantioselectivity. rsc.org

The development of new and efficient methods for the synthesis of enantiomerically pure azetidines continues to be an active area of research, as these compounds are highly sought after for the synthesis of chiral drugs and other biologically active molecules.

Scaffold Diversification and Bioisosteric Strategies in Chemical Research

Scaffold diversification and bioisosteric replacement are key strategies in medicinal chemistry to optimize the properties of lead compounds. Azetidines, including N-(azetidin-3-yl)acetamide, play a significant role in these strategies.

Key aspects include:

Bioisosteric Replacement: Azetidines are often used as bioisosteres for other chemical groups. A bioisostere is a substituent or group with similar physical or chemical properties that produces broadly similar biological properties to another chemical compound. For example, an azetidine ring can be used to replace a pyrazine (B50134) ring, leading to improved aqueous solubility while maintaining binding affinity.

Scaffold Hopping: This strategy involves replacing a central core structure (scaffold) of a molecule with a different one while retaining the key binding interactions. Azetidines provide a diverse range of scaffolds that can be used in scaffold hopping approaches to discover new chemical series with improved properties.

Modulation of Physicochemical Properties: The introduction of an azetidine ring can significantly alter the physicochemical properties of a molecule. For instance, N–SF5 azetidines have been shown to have high aqueous stability and increased lipophilicity compared to their N-alkyl analogs, making them potential bioisosteres in medicinal chemistry. acs.org

Accessing Novel Chemical Space: The unique three-dimensional shapes and substitution patterns of azetidines allow medicinal chemists to access novel chemical space that may not be reachable with more traditional scaffolds.

The following table provides examples of how azetidines have been used as bioisosteres:

| Original Group | Azetidine Bioisostere | Effect on Properties |

| Pyrazine ring | Azetidine ring | Tenfold improved aqueous solubility |

| gem-Dimethyl group | Azetidine ring | Maintained or improved potency, enhanced solubility |

| N-tBu and N-CF3 groups | N-SF5 azetidine | Increased lipophilicity, high aqueous stability |

Integration into Complex Molecular Architectures

The N-(azetidin-3-yl)acetamide scaffold and its analogs can be integrated into more complex molecular architectures to create novel compounds with unique biological activities. The azetidine ring can serve as a rigid linker or as a core element upon which further complexity is built.

Methods for integrating azetidines into complex molecules include:

Multicomponent Reactions: These reactions allow for the rapid assembly of complex molecules from three or more starting materials in a single step. Four-component strain-release-driven synthesis of functionalized azetidines has been reported, providing a step-economic method for their functionalization. researchgate.net

Ring-Opening Reactions: The inherent ring strain of azetidines can be exploited in ring-opening reactions to generate more complex, linear, or macrocyclic structures.

Functionalization of the Azetidine Core: The nitrogen and carbon atoms of the azetidine ring can be functionalized with a variety of substituents, allowing for the construction of complex molecules with precise control over their three-dimensional structure.

An example of the integration of an azetidine scaffold into a complex molecule is the development of covalent inhibitors of KRASG12C. In this work, a library was built from N-(1-acryloylazetidin-3-yl)-2-bromoacetamide, where the azetidine serves as a key scaffold for presenting a reactive acrylamide (B121943) group and other fragments to the target protein. nih.gov

Future Research Directions and Emerging Opportunities in N Azetidin 3 Yl Acetamide Chemistry

Innovations in Stereocontrolled Synthesis of Azetidine (B1206935) Rings

The precise control of stereochemistry is paramount in the synthesis of bioactive molecules, as different stereoisomers can exhibit vastly different pharmacological profiles. The development of novel stereocontrolled methods for the synthesis of azetidine rings is a key area of ongoing research. Recent advancements have moved beyond classical cyclization strategies to embrace more sophisticated and efficient approaches.

Key innovative strategies include:

Asymmetric [2+2] Cycloadditions: The aza Paternò-Büchi reaction, a [2+2] photocycloaddition between an imine and an alkene, represents a direct route to functionalized azetidines. researchgate.netresearchgate.net Future efforts are focused on developing enantioselective variants of this reaction, employing chiral catalysts or auxiliaries to control the stereochemical outcome. Visible-light-mediated approaches are particularly promising, offering milder reaction conditions and overcoming some of the limitations of traditional UV-induced methods. researchgate.net

Strain-Release Homologation: The use of highly strained precursors, such as azabicyclo[1.1.0]butanes, has emerged as a powerful strategy for the synthesis of functionalized azetidines. rsc.orgacs.org The release of ring strain provides a strong thermodynamic driving force for these reactions. Research is directed towards expanding the scope of nucleophiles and electrophiles that can participate in these ring-opening reactions, as well as developing catalytic and stereocontrolled versions.

C-H Activation/Amination: The direct functionalization of C-H bonds is a highly atom-economical approach to organic synthesis. Palladium-catalyzed intramolecular C(sp³)–H amination has been successfully applied to the synthesis of azetidines. rsc.org Future work will likely focus on expanding the range of catalysts to include more abundant and less toxic metals, as well as developing intermolecular versions of these reactions to further enhance molecular diversity.

Stereodivergent Synthesis: The ability to access all possible stereoisomers of a molecule from a common precursor is highly desirable. Stereodivergent strategies, such as those employing substrate-controlled diastereoselective oxidations of a common bicyclic β-lactam precursor, are being developed to generate diverse polyhydroxylated bicyclic azetidine scaffolds. rsc.org

| Synthetic Strategy | Key Features | Future Research Focus |

| Asymmetric [2+2] Cycloadditions | Direct formation of the azetidine ring. | Development of enantioselective variants using chiral catalysts. |

| Strain-Release Homologation | Driven by the release of ring strain in precursors like azabicyclo[1.1.0]butanes. rsc.org | Expanding the scope of participating reagents and developing catalytic versions. |

| C-H Activation/Amination | Atom-economical approach involving direct C-H bond functionalization. rsc.org | Utilizing earth-abundant metal catalysts and developing intermolecular reactions. |

| Stereodivergent Synthesis | Access to multiple stereoisomers from a single precursor. rsc.org | Application to a wider range of complex azetidine-containing targets. |

Exploration of Novel Reactivity and Catalysis for Azetidine Functionalization

Beyond the synthesis of the azetidine core, the selective functionalization of the ring is crucial for fine-tuning the properties of the final molecule. The unique reactivity of the strained four-membered ring provides both challenges and opportunities for chemists.

Emerging areas of exploration include:

Strain-Release Functionalization: The inherent ring strain of azetidines can be harnessed to drive a variety of ring-opening and ring-expansion reactions, providing access to more complex nitrogen-containing heterocycles. researchgate.netrsc.org Research is focused on developing new catalytic systems that can control the regioselectivity and stereoselectivity of these transformations.

Nickel-Catalyzed Cross-Coupling: Nickel catalysis has emerged as a powerful tool for the formation of C-C bonds. A notable development is the use of a polar-radical relay strategy for the nickel-catalyzed Suzuki Csp²-Csp³ cross-coupling of benzoylated 1-azabicyclo[1.1.0]butane with boronic acids, enabling the synthesis of azetidines with all-carbon quaternary centers. nih.govacs.org This method demonstrates excellent functional group tolerance and scalability. nih.gov

Photoredox Catalysis: Visible-light photoredox catalysis has revolutionized organic synthesis by enabling the generation of radical intermediates under mild conditions. This approach has been successfully applied to the synthesis of functionalized azetidines through radical-polar crossover bicyclization reactions. researchgate.net Future research will likely explore a broader range of photocatalysts and reaction partners to expand the synthetic utility of this methodology.

Late-Stage Functionalization: The ability to modify a complex molecule in the final steps of a synthesis is highly valuable for generating libraries of analogs for structure-activity relationship (SAR) studies. Strategies for the late-stage functionalization of azetidine-containing peptides and other complex molecules are being developed, often taking advantage of the unique reactivity of the azetidine nitrogen. nih.gov

Advancements in High-Throughput Synthesis and Automation

The demand for large libraries of diverse compounds for drug discovery screening has driven significant advancements in high-throughput synthesis (HTS) and automation. trajanscimed.com These technologies are increasingly being applied to the synthesis of azetidine-containing molecules.

Key trends in this area include:

Parallel Chemical Synthesis: HTS platforms enable the rapid synthesis of large numbers of compounds in parallel, significantly accelerating the drug discovery process. trajanscimed.com This is being applied to both the optimization of synthetic routes for key azetidine intermediates and the generation of analog libraries from late-stage precursors. trajanscimed.com

Miniaturization and Reduced Environmental Impact: A major advantage of modern HTE is the use of much smaller reaction scales, which reduces the consumption of reagents and solvents, leading to a lower environmental impact and improved laboratory logistics. trajanscimed.com

Solid-Phase Synthesis: The immobilization of substrates on a solid support facilitates purification and automation. The solid-phase synthesis of a 1976-membered library of spirocyclic azetidines has been demonstrated, showcasing the power of this approach for generating large and diverse compound collections. nih.govresearchgate.net

Integrated Data Analysis: HTE is not just about generating large numbers of compounds; it is also about understanding the underlying chemistry. The integration of principal component analysis and other data analysis tools helps to accelerate the understanding of reaction mechanisms and kinetics. trajanscimed.com

| Advancement | Impact on Azetidine Chemistry |

| Parallel Synthesis | Rapid generation of diverse azetidine libraries for screening. trajanscimed.com |

| Miniaturization | Reduced cost and environmental footprint of azetidine synthesis. trajanscimed.com |

| Solid-Phase Synthesis | Enables automation and efficient purification of azetidine derivatives. nih.govresearchgate.net |

| Integrated Data Analysis | Deeper understanding of reaction outcomes and optimization of synthetic routes. trajanscimed.com |

Sophisticated Computational Methodologies for Predictive Design

Computer-aided drug design (CADD) has become an indispensable tool in modern drug discovery, enabling the rational design of molecules with desired properties and reducing the time and cost of research and development. nih.govbeilstein-journals.org These computational methods are being increasingly applied to the design of azetidine-containing compounds.

Key computational approaches include:

Structure-Based Drug Design (SBDD): When the three-dimensional structure of a biological target is known, SBDD methods such as molecular docking can be used to predict how a molecule will bind to the target. nih.govbeilstein-journals.org This allows for the rational design of azetidine derivatives with improved binding affinity and selectivity.

Ligand-Based Drug Design (LBDD): In the absence of a target structure, LBDD methods can be used to design new molecules based on the properties of known active compounds. nih.govbeilstein-journals.org Pharmacophore modeling and quantitative structure-activity relationship (QSAR) studies can help to identify the key structural features required for biological activity.

AI and Machine Learning: The application of artificial intelligence and machine learning is revolutionizing drug discovery. nih.govllnl.gov These methods can be used to predict the properties of virtual compounds, identify novel drug candidates from large datasets, and even design molecules with specific desired characteristics. For instance, AI has been used in the development of 3-hydroxymethyl-azetidine derivatives as potent polymerase theta inhibitors. nih.gov

Homology Modeling: For targets where the experimental structure is unavailable, homology modeling can be used to build a predictive three-dimensional model based on the structure of a related protein. beilstein-journals.org This enables the application of structure-based design methods to a wider range of biological targets.

Expanding the Scope of Azetidine-Containing Scaffolds for Chemical Exploration

The versatility of the azetidine ring allows for its incorporation into a wide variety of molecular scaffolds, each with unique three-dimensional shapes and properties. The exploration of novel azetidine-containing scaffolds is a vibrant area of research with significant potential for drug discovery.

Promising classes of azetidine-containing scaffolds include:

Fused, Bridged, and Spirocyclic Systems: The synthesis of densely functionalized azetidine ring systems provides access to a wide variety of fused, bridged, and spirocyclic architectures. nih.govresearchgate.net These rigid scaffolds can be used to control the conformation of a molecule and present functional groups in specific spatial orientations.

CNS-Focused Libraries: The unique physicochemical properties of azetidines, including their potential to improve solubility and reduce lipophilicity, make them attractive for the design of drugs targeting the central nervous system (CNS). nih.govresearchgate.net The development of diverse azetidine-based scaffolds is a key strategy for generating lead-like molecules with favorable blood-brain barrier penetration properties.

Peptidomimetics: The incorporation of azetidine-based amino acids into peptides can induce specific turn conformations and improve metabolic stability. The 3-aminoazetidine (3-AAz) subunit has been shown to be a valuable turn-inducing element for the efficient synthesis of small macrocyclic peptides. nih.gov

Novel Fluorophores: The introduction of azetidine-containing heterospirocycles into fluorophore scaffolds has been shown to enhance their performance, including brightness, photostability, and water solubility. researchgate.net This opens up new avenues for the development of advanced probes for biological imaging.

| Scaffold Type | Application | Key Advantage |

| Fused, Bridged, and Spirocyclic | Drug Discovery | Conformational rigidity and novel 3D shapes. nih.govresearchgate.net |

| CNS-Focused Scaffolds | CNS Drug Discovery | Improved physicochemical properties for blood-brain barrier penetration. nih.govresearchgate.net |

| Azetidine-Containing Peptides | Peptidomimetics | Enhanced metabolic stability and conformational control. nih.gov |

| Azetidine-Containing Fluorophores | Biological Imaging | Improved photophysical properties. researchgate.net |

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for assessing the purity of N-(azetidin-3-yl)acetamide in synthetic batches?

- Methodological Answer : High-Performance Liquid Chromatography (HPLC) is a standard method for purity assessment. For example, a validated protocol involves dissolving the compound in water (0.1 g in 1000 mL), followed by dilution with acetonitrile and water (6.5 mL to 50 mL). Peaks corresponding to impurities should be absent, as described for structurally similar acetamide derivatives . Additional techniques include Nuclear Magnetic Resonance (NMR) for structural confirmation and mass spectrometry for molecular weight verification.

Q. What safety precautions are critical when handling N-(azetidin-3-yl)acetamide in laboratory settings?

- Methodological Answer : Based on analogous compounds, essential precautions include:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .

- Ventilation : Use fume hoods to prevent inhalation of aerosols or vapors .

- Storage : Store in sealed containers in cool, dry environments to minimize degradation .

- Emergency Protocols : Immediate rinsing with water for skin/eye exposure and medical consultation for ingestion .

Q. How can N-(azetidin-3-yl)acetamide be synthesized, and what are common synthetic challenges?

- Methodological Answer : A plausible route involves nucleophilic substitution between azetidin-3-amine and acetyl chloride in anhydrous conditions. Key challenges include:

- Side Reactions : Competing acylation at alternative amine sites requires controlled reaction temperatures (0–5°C) .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) is often needed to isolate the product from byproducts .

Advanced Research Questions

Q. How can computational modeling predict the binding affinity of N-(azetidin-3-yl)acetamide derivatives with target enzymes?

- Methodological Answer : Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations (e.g., GROMACS) are used to model interactions. Steps include:

- Target Preparation : Retrieve enzyme structures (e.g., kinases) from the PDB and optimize protonation states.

- Ligand Parameterization : Generate force field parameters for the compound using tools like CGenFF .

- Free Energy Calculations : Apply MM-PBSA/GBSA to estimate binding affinities, cross-validated with experimental IC50 values .

Q. What strategies resolve contradictions in reported biological activities of structurally similar acetamide compounds?

- Methodological Answer : Discrepancies in bioactivity (e.g., antimicrobial vs. anticancer) may arise from assay variability. Mitigation strategies include:

- Standardized Assays : Use validated protocols like the MTT assay for cytotoxicity and broth microdilution for antimicrobial activity .

- Structural-Activity Relationship (SAR) Analysis : Compare substituent effects (e.g., electron-withdrawing groups on azetidine) to identify key pharmacophores .

- Dose-Response Curves : Establish EC50/IC50 values across multiple cell lines to assess selectivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.